molecular formula C9H9NO4 B11753489 1-(2-Methoxy-6-nitrophenyl)ethanone

1-(2-Methoxy-6-nitrophenyl)ethanone

Cat. No.: B11753489
M. Wt: 195.17 g/mol
InChI Key: BFEBRQUSZCJPQN-UHFFFAOYSA-N
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Description

1-(2-Methoxy-6-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an ethanone group (-COCH3)

Preparation Methods

The synthesis of 1-(2-Methoxy-6-nitrophenyl)ethanone typically involves the nitration of 2-methoxyacetophenone. The process can be summarized as follows:

    Nitration Reaction: 2-Methoxyacetophenone is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the ortho position relative to the methoxy group.

    Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The product is then purified through recrystallization or other suitable methods.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Methoxy-6-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide (BBr3).

    Oxidation: The ethanone group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxy-6-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its functional groups.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-6-nitrophenyl)ethanone depends on its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to enzymes or receptors.

Comparison with Similar Compounds

1-(2-Methoxy-6-nitrophenyl)ethanone can be compared with other similar compounds, such as:

    1-(3-Nitrophenyl)ethanone: This compound has a nitro group at the meta position instead of the ortho position, leading to different reactivity and properties.

    1-(2-Hydroxy-6-methoxyphenyl)ethanone: The presence of a hydroxy group (-OH) instead of a nitro group significantly alters its chemical behavior and applications.

The uniqueness of this compound lies in its specific functional groups and their positions on the phenyl ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

1-(2-methoxy-6-nitrophenyl)ethanone

InChI

InChI=1S/C9H9NO4/c1-6(11)9-7(10(12)13)4-3-5-8(9)14-2/h3-5H,1-2H3

InChI Key

BFEBRQUSZCJPQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC)[N+](=O)[O-]

Origin of Product

United States

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